molecular formula C11H24O4S B5197958 1-Butoxy-3-butylsulfonylpropan-2-ol

1-Butoxy-3-butylsulfonylpropan-2-ol

Cat. No.: B5197958
M. Wt: 252.37 g/mol
InChI Key: GESKOXHOYHJRBC-UHFFFAOYSA-N
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Description

1-Butoxy-3-butylsulfonylpropan-2-ol is a synthetic alcohol derivative featuring a propan-2-ol backbone substituted with a butoxy group (-O-C₄H₉) at position 1 and a butylsulfonyl group (-SO₂-C₄H₉) at position 2.

Properties

IUPAC Name

1-butoxy-3-butylsulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4S/c1-3-5-7-15-9-11(12)10-16(13,14)8-6-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKOXHOYHJRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CS(=O)(=O)CCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3-butylsulfonylpropan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-butylsulfonylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

1-Butoxy-3-butylsulfonylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxy-3-butylsulfonylpropan-2-ol involves its ability to adsorb onto surfaces and form a protective film. This property is particularly useful in its application as a corrosion inhibitor. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic surfaces, providing a barrier against corrosive agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-Butoxy-3-butylsulfonylpropan-2-ol with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₁₁H₂₄O₄S 252.37 (hypothetical) Butoxy, butylsulfonyl, alcohol High polarity, acidic -OH, sulfonyl reactivity
1-Butoxy-3-chloro-2-propanol C₇H₁₅ClO₂ 166.64 Butoxy, chloro, alcohol Chloro group enables nucleophilic substitution
1-Butoxy-3-(phenylmethoxy)propan-2-ol C₁₄H₂₂O₃ 238.32 Butoxy, phenylmethoxy, alcohol Bulky aromatic group reduces solubility
1-Methoxy-3-sulfanylpropan-2-ol C₄H₁₀O₂S 122.18 Methoxy, sulfanyl (thiol), alcohol Thiol group enables disulfide formation

Physical and Chemical Properties

  • Polarity and Solubility: The sulfonyl group in the target compound likely increases polarity compared to chloro () or phenylmethoxy () analogs, improving solubility in polar solvents like water or ethanol.
  • Reactivity: The butylsulfonyl group may act as a leaving group in substitution reactions, whereas the chloro group in 1-Butoxy-3-chloro-2-propanol is more reactive in SN2 mechanisms . The thiol group in 1-Methoxy-3-sulfanylpropan-2-ol () offers redox reactivity, distinct from sulfonyl derivatives.
  • Thermal Stability : Bulky substituents (e.g., phenylmethoxy in ) may reduce thermal stability compared to the target compound’s sulfonyl group, which could stabilize the molecule through resonance .

Research Findings and Data Gaps

  • Regulatory Status : Compounds like 1-butoxy-3-(phenylmethoxy)propan-2-ol (registered in 2018, ) suggest regulatory precedents for structurally related alcohols .

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